B1575583 AEG-41174

AEG-41174

Número de catálogo B1575583
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).

Aplicaciones Científicas De Investigación

AEG-41174 in Breast Cancer

A significant application of AEG-41174 (astrocyte elevated gene-1) is observed in breast cancer research. A study by Li et al. (2008) identified AEG-1 as a novel prognostic marker for breast cancer progression and overall patient survival. They found that AEG-1 expression was considerably higher in breast cancer cell lines compared to normal breast epithelial cells. High AEG-1 expression correlated with poor overall survival in breast cancer patients, suggesting its role in cancer progression (Li et al., 2008).

AEG-41174's Role in Various Cancers

AEG-1's role extends beyond breast cancer. Sarkar et al. (2009) reported that AEG-1 expression is elevated in advanced stages of many cancers, linking it with poor survival. They highlighted its role in tumorigenesis, proliferation, invasion, metastasis, and gene expression in various cancers (Sarkar et al., 2009).

AEG-41174 and NF-κB Pathway

Emdad et al. (2006) focused on AEG-1’s interaction with the nuclear factor κB (NF-κB) pathway, which is crucial in tumor progression and metastasis. Their findings suggest that AEG-1 activates NF-κB, representing a key molecular mechanism by which AEG-1 promotes growth and invasion in neoplastic conditions (Emdad et al., 2006).

AEG-41174 in Neuroblastoma

AEG-1’s potential as a therapeutic target was explored in the context of neuroblastoma. Liu et al. (2009) reported that knockdown of AEG-1 inhibited cell proliferation and apoptosis in neuroblastoma cells. It also enhanced chemo-sensitivity to cisplatin and doxorubicin, suggesting its role in tumorogenic properties and as a possible target for adjuvant therapy in neuroblastoma (Liu et al., 2009).

AEG-41174's Multifunctional Role

Ying et al. (2011) delved into the multifunctional role of AEG-1 in cancer biology, highlighting its involvement in several signaling cascades contributing to tumor development and progression. They suggested AEG-1 as a potential prognostic biomarker and therapeutic target due to its correlation with tumor progression and patient survival (Ying et al., 2011).

AEG-41174 and Prostate Cancer

In prostate cancer research, Kikuno et al. (2007) found that AEG-1 overexpression played a crucial role in cancer progression and could serve as a genetic biomarker and molecular target for anticancer agents to prevent cell progression and metastasis (Kikuno et al., 2007).

Propiedades

Nombre del producto

AEG-41174

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AEG41174;  AEG 41174;  AEG-41174

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.